Ferrioxamine B [M+Fe-2H]
Description
Contextualizing Siderophores and Iron Homeostasis in Biological Systems
Iron is an essential element for nearly all forms of life, playing a crucial role in numerous metabolic processes. ebi.ac.ukoup.com However, in aerobic environments at physiological pH, iron primarily exists in the insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge for microorganisms. nih.govmdpi.com To overcome this limitation, many bacteria and fungi have evolved a sophisticated strategy involving the synthesis and secretion of high-affinity iron-chelating molecules known as siderophores. oup.comportlandpress.com
These low-molecular-mass compounds solubilize ferric iron from the environment, making it available for cellular uptake. oup.comportlandpress.com The resulting ferri-siderophore complexes are then recognized by specific receptors on the microbial cell surface and transported into the cell. oup.com This process is a key component of iron homeostasis, the mechanism by which biological systems regulate the uptake, use, and storage of iron to meet metabolic demands while avoiding toxicity. oup.comasm.org Once inside the cell, the iron is typically released from the siderophore, often through a reductive mechanism that converts Fe³⁺ to the more soluble ferrous (Fe²⁺) form, for which the siderophore has a much lower affinity. oup.com Siderophore-mediated iron acquisition is not only vital for the survival of individual microorganisms but also influences microbial community dynamics and host-pathogen interactions. asm.orgnih.gov
Historical Context of Ferrioxamine B Discovery and Initial Characterization
The discovery of Ferrioxamine B was a significant milestone in the study of microbial iron metabolism.
Ferrioxamine B was first discovered and isolated in the late 1950s as a metabolite of the soil bacterium Streptomyces pilosus. mdpi.comebi.ac.ukacs.org Researchers identified it as part of a family of related iron-containing compounds, the ferrioxamines. nih.gov Its isolation stemmed from investigations into microbial metabolites with antibiotic or growth-promoting properties. The ferrioxamines are now known to be produced by several Streptomyces species and are considered one of the most common types of siderophores produced by this genus. nih.govnih.gov The biosynthesis of desferrioxamine B in Streptomyces involves a cluster of enzymes (DesA, DesB, DesC, DesD) that assemble the molecule from precursors like cadaverine (B124047). nih.govnih.govebi.ac.uk
Compound Information
Structure
2D Structure
Properties
CAS No. |
14836-73-8 |
|---|---|
Molecular Formula |
C25H45FeN6O8 |
Molecular Weight |
613.5 g/mol |
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron |
InChI |
InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34); |
InChI Key |
SRMBQCVUAVULDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe] |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Fe+3] |
Synonyms |
ferrioxamine ferrioxamine B ferrioxamine B mesylate ferrioxamine B, 55Fe-labeled ferrioxamine B, monomethanesulfonate salt ferroxamine |
Origin of Product |
United States |
Ferrioxamine B Biosynthesis and Genetic Regulation
Elucidation of the Biosynthetic Pathway
The biosynthetic route to ferrioxamine B is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. asm.orgbiorxiv.org This pathway is characterized by the sequential modification and assembly of building blocks without the use of a large, multi-modular NRPS enzyme complex. nih.gov The core set of enzymes, DesA, DesB, DesC, and DesD, work in concert to produce ferrioxamine B from L-lysine, acetyl-CoA, and succinyl-CoA. asm.orgnih.gov
Ferrioxamine B is synthesized by a variety of soil-dwelling actinomycetes, with Streptomyces pilosus being one of the most well-documented producers. oup.comscialert.netrsc.org Its production is a response to iron-limited conditions, a common environmental stress for these microorganisms. scialert.net Other notable producers include Streptomyces albidoflavus, Streptomyces coelicolor, and Streptomyces ambofaciens. nih.govroyalsocietypublishing.orgnih.gov The presence of the des biosynthetic gene cluster is a key indicator of an organism's capacity to produce desferrioxamines. asm.orgnih.gov For instance, the desABCDEF gene cluster in S. ambofaciens shares high sequence identity (83-95%) with its counterpart in S. coelicolor. biorxiv.orgnih.gov
| Producing Organism | Reference(s) |
| Streptomyces pilosus | oup.comscialert.netrsc.org |
| Streptomyces albidoflavus | royalsocietypublishing.orgnih.gov |
| Streptomyces coelicolor | asm.orgroyalsocietypublishing.orgnih.gov |
| Streptomyces ambofaciens | biorxiv.orgnih.gov |
| Gordonia rubripertincta CWB2 | nsf.govmst.edu |
| Pimelobacter simplex VkMAC-2033D | nsf.govmst.edu |
| Streptomyces sviceus | researchgate.net |
The biosynthesis of ferrioxamine B is a four-step enzymatic cascade, with each enzyme playing a specific and crucial role in the modification and assembly of the siderophore.
The biosynthetic pathway is initiated by the enzyme DesA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent lysine (B10760008) decarboxylase. nih.govoup.comresearchgate.net This enzyme catalyzes the decarboxylation of L-lysine to produce 1,5-diaminopentane, more commonly known as cadaverine (B124047). nih.govbiorxiv.org This initial step commits the lysine substrate to the siderophore biosynthetic pathway. researchgate.net Studies in Streptomyces pilosus have shown a direct correlation between lysine decarboxylase activity and the production of desferrioxamine B. oup.com Furthermore, both the biosynthesis of the siderophore and the activity of lysine decarboxylase are regulated by iron levels, with iron repressing the synthesis of the enzyme. oup.comresearchgate.net Functional characterization of DesA from Gordonia rubripertincta CWB2 (GrDesA) and Pimelobacter simplex VkMAC-2033D (PsDesA) has confirmed their role as lysine decarboxylases. nsf.govmst.edu GrDesA showed a high specificity for lysine, whereas PsDesA exhibited a moderate preference for lysine over ornithine. mst.eduresearchgate.net
| Enzyme | Organism | Function | Substrate | Product | Reference(s) |
| DesA | Streptomyces species, Gordonia rubripertincta, Pimelobacter simplex | Lysine Decarboxylation | L-Lysine | Cadaverine (1,5-diaminopentane) | nih.govoup.comnsf.govmst.eduresearchgate.netresearchgate.net |
Following the formation of cadaverine, the enzyme DesB, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine monooxygenase, carries out the next crucial step. nih.govresearchgate.netbiorxiv.org DesB catalyzes the mono-N-hydroxylation of cadaverine to yield N-hydroxycadaverine. nih.govbiorxiv.org This hydroxylation is a key step in forming the hydroxamate groups that are essential for the iron-chelating function of ferrioxamine B. nih.gov FAD-dependent monooxygenases are known for their versatility in catalyzing a wide range of redox reactions, including hydroxylations. nih.govnsf.gov The crystal structure of DesB from Streptomyces sviceus (SsDesB) has been characterized, providing insight into its structural and kinetic properties as an alkyl diamine N-hydroxylase. researchgate.net Similarly, the structure of DfoA, a cadaverine monooxygenase from Erwinia amylovora, has been determined, revealing a homotetrameric structure. nih.gov
| Enzyme | Type | Function | Substrate | Product | Reference(s) |
| DesB | FAD-dependent Amine Monooxygenase | Mono-N-hydroxylation | Cadaverine | N-hydroxycadaverine | nih.govresearchgate.netbiorxiv.org |
The third enzyme in the pathway, DesC, is an acyl-CoA-dependent acyl transferase. nih.govnih.gov This enzyme is responsible for the N-acylation of N-hydroxycadaverine, a critical step that introduces diversity into the desferrioxamine family. royalsocietypublishing.orgnih.gov For the biosynthesis of ferrioxamine B, DesC utilizes two different acyl-CoA donors: acetyl-CoA and succinyl-CoA. nih.govbiorxiv.org The acylation of N-hydroxycadaverine with acetyl-CoA produces N-hydroxy-N-acetylcadaverine (HAC). nih.govbiorxiv.org Alternatively, when succinyl-CoA is used as the acyl donor, the product is N-hydroxy-N-succinylcadaverine (HSC). nih.govbiorxiv.org Research on DesC from Streptomyces coelicolor has revealed its remarkable substrate tolerance, as it can also utilize myristoyl-CoA to form N-hydroxy-N-myristoylcadaverine, leading to the production of amphiphilic desferrioxamines. royalsocietypublishing.orgnih.gov This broad substrate specificity is atypical for acyl transferases involved in hydroxamate biosynthesis. royalsocietypublishing.org However, DesC exhibits strict specificity for its N-hydroxy-amine substrate and does not appear to have iterative acylation capacity. acs.org
| Enzyme | Function | Substrates | Products | Reference(s) |
| DesC | Acyl Transferase | N-hydroxycadaverine, Acetyl-CoA | N-hydroxy-N-acetylcadaverine (HAC) | nih.govnih.govbiorxiv.org |
| DesC | Acyl Transferase | N-hydroxycadaverine, Succinyl-CoA | N-hydroxy-N-succinylcadaverine (HSC) | nih.govroyalsocietypublishing.orgnih.govbiorxiv.org |
The final assembly of ferrioxamine B is catalyzed by DesD, an NRPS-independent peptide synthetase (NIS synthetase). asm.orgnih.govnih.gov DesD is a member of the siderophore synthetase superfamily and is responsible for the ATP-dependent condensation of the HAC and HSC building blocks. nih.govnih.gov To form the linear ferrioxamine B molecule, DesD catalyzes two condensation reactions. acs.org The process involves the iterative condensation of one molecule of HAC and two molecules of HSC. biorxiv.orgnih.govacs.org Chemoenzymatic studies have established that DesD catalyzes the N-to-C condensation of these units. nih.gov The proposed biosynthetic sequence involves the activation of HSC, followed by its condensation with HAC to form a dimeric intermediate. Subsequently, another molecule of HSC is activated and condensed with this dimer to yield the final trimeric structure of desferrioxamine B. acs.org Deletion of the desD gene, along with desC, completely abolishes the production of all desferrioxamine types in S. ambofaciens, confirming its essential role in the pathway. asm.orgnih.gov
| Enzyme | Type | Function | Substrates | Product | Reference(s) |
| DesD | NRPS-Independent Peptide Synthetase | Oligomerization | 1x HAC, 2x HSC | Desferrioxamine B | asm.orgbiorxiv.orgnih.govnih.govnih.govacs.org |
Precursor Involvement and Biosynthetic Directionality
The biosynthesis of Desferrioxamine B, the precursor to Ferrioxamine B, is a multi-step enzymatic process that begins with the amino acid L-lysine. researchgate.netasm.org The pathway proceeds through a series of key intermediates, showcasing a clear directional assembly line.
The initial step involves the decarboxylation of L-lysine to produce 1,5-diaminopentane, also known as cadaverine. asm.org This reaction is catalyzed by the enzyme DesA, a pyridoxal 5'-phosphate-dependent decarboxylase. asm.org Following this, a flavin-dependent amine monooxygenase, DesB, carries out the mono-N-hydroxylation of cadaverine to yield N-hydroxy-cadaverine. asm.org
The subsequent steps involve the acylation of N-hydroxy-cadaverine. The acyl CoA-dependent acyltransferase, DesC, can utilize different acyl donors. For the biosynthesis of Desferrioxamine B, DesC catalyzes the N-succinylation of N-hydroxy-cadaverine to form N-hydroxy-N-succinylcadaverine (HSC) and the N-acetylation to produce N-hydroxy-N-acetylcadaverine (HAC). asm.orgroyalsocietypublishing.org
Finally, the NRPS-independent siderophore (NIS) synthetase, DesD, assembles the final linear Desferrioxamine B molecule. This is achieved through the condensation of two molecules of HSC and one molecule of HAC. asm.orgroyalsocietypublishing.orgnih.gov The resulting Desferrioxamine B can then chelate a ferric iron (Fe³⁺) ion to form the stable complex, Ferrioxamine B. researchgate.net
Genetic Architecture of Ferrioxamine B Production
The production of Ferrioxamine B is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This genetic architecture ensures the coordinated expression of all the necessary enzymes for the efficient synthesis of this vital siderophore.
Characterization of Biosynthetic Gene Clusters (e.g., desABCD/desABCDEF)
In well-studied producing organisms like Streptomyces coelicolor and Streptomyces pilosus, the genes responsible for Desferrioxamine biosynthesis are clustered together in a locus commonly referred to as the des cluster. asm.orgnih.gov In many strains, this cluster comprises four core genes: desA, desB, desC, and desD, which encode the enzymes directly involved in the biosynthetic pathway. nih.govnih.gov
Some species, such as S. coelicolor, possess an expanded desABCDEF gene cluster. asm.orgnih.gov In addition to the core biosynthetic genes, this cluster includes desE and desF. The desE gene encodes a cell surface-associated lipoprotein receptor, which is a component of an ABC transporter system involved in the uptake of the iron-bound form, ferrioxamine. asm.orgnih.gov The desF gene is believed to encode a ferrioxamine reductase, an enzyme responsible for removing iron from the siderophore complex once inside the cell. asm.orgnih.gov The organization of these genes into a single cluster allows for their efficient co-regulation. nih.gov
| Gene | Encoded Enzyme/Protein | Function in Desferrioxamine B Biosynthesis |
| desA | L-lysine decarboxylase | Catalyzes the initial step, the decarboxylation of L-lysine to cadaverine. researchgate.netasm.orgnih.gov |
| desB | Flavin-dependent monooxygenase | Hydroxylates cadaverine to N-hydroxy-cadaverine. asm.org |
| desC | Acyl-CoA-dependent acyltransferase | Catalyzes the N-acetylation and N-succinylation of N-hydroxy-cadaverine to form HAC and HSC. asm.orgroyalsocietypublishing.org |
| desD | NRPS-independent siderophore (NIS) synthetase | Condenses two units of HSC and one unit of HAC to form linear Desferrioxamine B. asm.orgroyalsocietypublishing.orgnih.gov |
| desE | Lipoprotein receptor (ABC transporter component) | Involved in the uptake of the iron-chelated ferrioxamine. asm.orgnih.gov |
| desF | Ferrioxamine reductase | Believed to be responsible for releasing iron from the ferrioxamine complex intracellularly. asm.orgnih.gov |
Transcriptional Regulation of Biosynthesis
The expression of the des gene cluster is tightly controlled to ensure that Ferrioxamine B is produced only when needed, primarily under conditions of iron limitation. This regulation occurs at the transcriptional level and involves a sophisticated interplay between iron concentrations and specific regulatory proteins.
Iron concentration is the primary environmental cue that governs the biosynthesis of Ferrioxamine B. researchgate.netresearchgate.netnih.gov When iron is scarce, the transcription of the des gene cluster is induced, leading to the production of the siderophore to scavenge for iron. nih.gov Conversely, when iron is plentiful, the expression of these genes is repressed to prevent the unnecessary expenditure of energy and resources, and to avoid potential iron toxicity. Studies in Streptomyces coelicolor have shown that all four genes of the desABCD cluster are coordinately induced under iron-deprived conditions. nih.gov
The transcriptional regulation of the des operon is mediated by a Divalent metal-dependent Regulatory (DmdR) protein, specifically DmdR1 in Streptomyces coelicolor. nih.govresearchgate.net DmdR1 acts as a repressor of the des genes. In the presence of iron, DmdR1 binds to a specific DNA sequence known as the "iron box" located in the promoter region of the desA gene. nih.govnih.gov This binding blocks the transcription of the entire operon. nih.gov
The iron box is a 19-nucleotide palindromic sequence that overlaps the -10 region of the desA promoter. nih.govnih.gov When intracellular iron levels are low, DmdR1 does not bind to the iron box, allowing for the transcription of the des genes and subsequent production of Desferrioxamine B. nih.gov Electrophoretic mobility-shift assays have confirmed the direct binding of the DmdR1 protein to the desA promoter region. nih.gov In S. coelicolor, a second DmdR protein, DmdR2, has also been identified and shown to bind to iron boxes, suggesting a potentially more complex regulatory network. nih.govnih.gov
Diversification of Ferrioxamine Derivatives
While Ferrioxamine B is a well-characterized siderophore, producing organisms can often generate a suite of related molecules, known as ferrioxamine derivatives. This diversification can arise from the inherent flexibility of the biosynthetic enzymes and through crosstalk with other metabolic pathways.
Recent studies have uncovered novel acyl-desferrioxamines in Streptomyces ambofaciens. nih.gov The production of these derivatives, including tetra- and penta-hydroxamate structures, is proposed to involve an unprecedented interplay between the des gene cluster and a separate, incomplete NRPS-independent siderophore (NIS) pathway. asm.orgnih.gov This crosstalk allows for the incorporation of different building blocks, leading to a broader range of siderophore structures. nih.gov The ability of the DesC acyltransferase to accept various acyl-CoA substrates, including myristoyl-CoA, further contributes to the diversity of desferrioxamine congeners. royalsocietypublishing.orgnih.gov This metabolic flexibility may provide a competitive advantage to the producing organism by enabling the chelation of different metals or by altering the solubility and transport properties of the siderophores. nih.gov
Discovery and Structural Elucidation of Natural Derivatives (e.g., Desferrioxamine B2)
Desferrioxamine B is a well-known siderophore produced by various species of actinomycetes, particularly from the genus Streptomyces. nih.gov While Desferrioxamine B itself was discovered decades ago, ongoing research into microbial metabolites continues to reveal a range of natural derivatives, expanding this important family of iron chelators. nih.gov These discoveries often occur during screens for novel bioactive compounds from unique environments.
A significant recent discovery was the isolation of Desferrioxamine B2 , a new derivative, from an endophytic actinobacterium, strain KC180, associated with the brown marine alga Carpodesmia tamariscifolia. africaresearchconnects.com This strain, identified as being closely related to Streptomyces albidoflavus, was targeted in a search for new antimicrobial agents to combat multidrug-resistant bacteria. africaresearchconnects.com The butanolic extract from the fermentation broth of strain KC180 was found to contain not only the known Desferrioxamine B but also this novel derivative. africaresearchconnects.com The structural elucidation of Desferrioxamine B2 was accomplished using advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. africaresearchconnects.com
Further research into Streptomyces species has uncovered additional derivatives. Studies on Streptomyces ambofaciens and Streptomyces coelicolor have identified several other series of related siderophores. nih.govbiorxiv.org These include acyl-desferrioxamines (acyl-DFOs) and other extended forms, which result from unique biosynthetic interactions. biorxiv.org The identification of these analogues demonstrates that the biosynthetic machinery for desferrioxamines is more flexible than previously understood, capable of producing a suite of related compounds.
Table 1: Selected Natural Derivatives of Desferrioxamine B
| Compound Name | Producing Organism | Key Structural Feature/Context | Source |
|---|---|---|---|
| Desferrioxamine B2 | Streptomyces albidoflavus (strain KC180) | Novel derivative discovered from a marine alga-associated actinobacterium. | africaresearchconnects.com |
| Acyl-Desferrioxamines (acyl-DFOs) | Streptomyces ambofaciens, S. coelicolor | Derivatives resulting from cross-talk between biosynthetic pathways. | nih.govbiorxiv.org |
| Desferrioxamine E | Streptomyces coelicolor, S. ambofaciens | A cyclic analogue often co-produced with Desferrioxamine B. | nih.govresearchgate.net |
| Desferrioxamine G1 | Streptomyces coelicolor | A linear homotrimer intermediate in the biosynthesis of Desferrioxamine E. | nih.govroyalsocietypublishing.org |
Interplay and Cross-talk Between Biosynthetic Pathways
The biosynthesis of Desferrioxamine B and its derivatives is a prime example of the complex interplay that can occur between distinct metabolic pathways within a single organism. Siderophores are typically synthesized via one of two main routes: the non-ribosomal peptide synthetase (NRPS) pathway or the NRPS-independent siderophore (NIS) synthetase pathway. mdpi.comnih.gov Desferrioxamine B is a product of the NIS pathway. nih.gov However, recent findings have shown that its biosynthesis can be influenced by components of a separate NRPS pathway, leading to the generation of novel hybrid siderophores. nih.gov
In Streptomyces coelicolor and Streptomyces ambofaciens, two distinct siderophore biosynthetic gene clusters (BGCs) are present:
The des cluster (desABCDEF) , which directs the NIS pathway for the production of desferrioxamines B and E. nih.govnih.gov
The cch cluster , which governs the NRPS-dependent biosynthesis of the tetrapeptide siderophore, coelichelin. nih.gov
Research has revealed an unprecedented level of cross-talk between these two independent pathways. nih.gov This interplay results in the production of new acyl-desferrioxamine derivatives that incorporate structural units from both biosynthetic routes. The DesC enzyme, an acyl transferase from the des cluster, has been shown to be surprisingly flexible. royalsocietypublishing.org It is responsible for acylating the precursor N-hydroxycadaverine with succinyl-CoA and acetyl-CoA to form the building blocks for Desferrioxamine E and B, respectively. royalsocietypublishing.org This enzymatic promiscuity is a key factor enabling the integration of different acyl groups, facilitating the creation of diverse desferrioxamine structures.
The genetic regulation of the des operon is tightly controlled by iron availability. The expression of the desABCD genes is induced under iron-limiting conditions. nih.govnih.gov This regulation is mediated by the DmdR1 protein, a divalent metal-dependent regulatory protein, which binds to a specific palindromic "iron box" sequence in the promoter region of the desA gene, repressing transcription in the presence of iron. nih.govnih.gov This core regulatory mechanism ensures that the resources for siderophore production are only utilized when iron is scarce, a critical survival strategy for the bacterium. asm.org The cross-talk with other pathways like the cch system may represent a sophisticated bacterial response to complex environmental cues or microbial competition. nih.gov
**Table 2: Key Gene Clusters in Siderophore Cross-talk in *Streptomyces***
| Gene Cluster | Biosynthetic Pathway | Key Product(s) | Function/Role in Cross-talk | Source |
|---|---|---|---|---|
| des | NRPS-Independent Siderophore (NIS) Synthetase | Desferrioxamine B, Desferrioxamine E | Provides the core machinery for desferrioxamine assembly. Its enzymes, like DesC, show flexibility, enabling the incorporation of alternative precursors. | nih.govroyalsocietypublishing.org |
| cch | Non-Ribosomal Peptide Synthetase (NRPS) | Coelichelin | A separate siderophore pathway that can interact with the des pathway, leading to the creation of hybrid desferrioxamine derivatives. | nih.gov |
Molecular Mechanisms of Metal Chelation and Redox Chemistry
Ferric Iron (Fe(III)) Chelation by Ferrioxamine B
The remarkable stability of the ferrioxamine B complex is a direct result of its specific coordination chemistry and thermodynamic properties.
Desferrioxamine B (DFOB) is a linear siderophore featuring three hydroxamic acid functional groups. nih.gov These hydroxamate groups are the key to its potent iron-binding capability. Upon chelating ferric iron, DFOB acts as a hexadentate ligand, meaning it binds to the central iron atom at six points. researchgate.net The three hydroxamate groups, which are weak acids, each provide two oxygen atoms that coordinate with the Fe(III) ion. nih.gov This forms a highly stable, neutral octahedral complex where the iron atom is effectively enveloped by the ligand. nih.gov The process involves a switch in the hydroxamate group's configuration from E to Z to accommodate the bidentate coordination. nih.gov This wrapping of the ligand around the iron ion is so efficient that in an equimolar solution, all Fe(III) ions are chelated by DFOB even at a pH as low as 2. nih.gov
The chelation of Fe(III) by desferrioxamine B is characterized by an exceptionally high binding affinity. This is quantified by the thermodynamic stability constant (log β), which reflects the strength of the metal-ligand complex. The stability constant for the ferrioxamine B complex is reported to be 10^30.6. nih.govnih.gov This high value signifies a very strong and specific interaction, enabling DFOB to effectively sequester iron from its physiological storage proteins like ferritin and hemosiderin. nih.gov The dominant form of the complex in the physiological pH range of 1-10 is [Fe(III)HL]+, where the terminal amino group of the ligand is protonated and not directly involved in the coordination. nih.gov
| Species | logβ | Reference |
|---|---|---|
| [FeL] | 30.6 | nih.govnih.gov |
| [FeHL]+ | 31.9 | nih.gov |
The three-dimensional structure of ferrioxamine B has been elucidated through single-crystal X-ray diffraction. nih.govrti.org The analysis reveals a compact and rigid structure, which is stabilized by extensive intramolecular hydrogen bonds. acs.orgresearchgate.net The complex crystallizes as a racemic mixture of two coordination isomers: Λ-N-cis,cis and Δ-N-cis,cis. nih.govnih.gov In this structure, the six oxygen atoms from the three hydroxamate groups bind the Fe(III) ion in a distorted octahedral geometry. nih.gov A notable feature is the orientation of the pendant protonated amine group, which extends away from the iron center and the connecting amide chains. nih.gov This specific conformation is believed to be important for the recognition and transport of the complex across cell membranes. nih.govacs.org
Redox Mechanisms and Iron Release from Ferrioxamine B
While ferrioxamine B forms a highly stable complex with Fe(III), the release of iron is a critical step for its biological availability or therapeutic action. This release is primarily achieved through redox chemistry.
The release of iron from the ferrioxamine B complex is facilitated by the reduction of Fe(III) to its ferrous state, Fe(II). The stability of the ferrous complex is significantly lower, leading to the dissociation of the iron atom. The feasibility of this reduction is determined by the complex's reduction potential. The formal reduction potential of the ferrioxamine B complex is approximately -454 mV versus the normal hydrogen electrode (NHE). pnas.org Studies have shown this potential to be pH-dependent, with values of -710 mV vs Ag/AgCl at pH 9.0 and -420 mV vs Ag/AgCl at pH 3.5. bohrium.com Another study reported a reduction potential of -482 mV versus NHE at pH 7. researchgate.net
| Potential | Conditions | Reference |
|---|---|---|
| -454 mV vs. NHE | pH-independent | pnas.org |
| -482 mV vs. NHE | pH 7 | researchgate.net |
| -710 mV vs. Ag/AgCl | pH 9.0 (borate buffer) | bohrium.com |
| -420 mV vs. Ag/AgCl | pH 3.5 (chloroacetate buffer) | bohrium.com |
The reduction potential of ferrioxamine B is generally too low to be directly reduced by common biological reducing agents such as ascorbate. researchgate.net However, the reduction process can be facilitated. For instance, the presence of an iron(II) chelator, such as 2,2'-bipyridine, enables the reduction by ascorbate. researchgate.net The proposed mechanism involves the formation of a ternary complex between ferrioxamine B, the Fe(II) chelator, and ascorbate. This ternary complex formation is a key step that facilitates the electron transfer from ascorbate to the iron center, leading to the reduction of Fe(III) and its subsequent release. researchgate.net While glutathione is a known biological reductant involved in iron metabolism, specific studies detailing its direct facilitation of reduction of the ferrioxamine B complex follow a similar pattern of requiring favorable conditions to overcome the potential barrier. nih.gov
Role of Iron(II) Chelators in Ternary Complex Formation
The reduction of the highly stable iron(III) core in Ferrioxamine B is a critical step for iron release. While direct reduction by biological agents like glutathione or ascorbate is inefficient, the process is significantly facilitated by the presence of an iron(II) chelator. nih.gov These chelators promote the formation of a ternary complex, a molecular structure involving the ferrioxamine, the Fe(II) chelator, and the central iron ion. nih.govfhsu.edu
Spectral, thermodynamic, and kinetic studies have provided substantial evidence for this mechanism. nih.gov The iron(II) chelator, such as sulfonated bathophenanthroline (BPDS) or bipyridine (bipy), engages with the ferrioxamine B complex in a rapid pre-equilibrium step, establishing the ternary complex. nih.govresearchgate.net This formation is a key step that precedes the actual reduction of the iron center. researchgate.net The equilibrium constant for the formation of the ternary complex involving bipy has been determined to be 8.9 x 10⁷, indicating a strong thermodynamic favorability for its creation. researchgate.net This ternary structure alters the electronic environment of the Fe(III) ion, making it more susceptible to reduction by external agents. nih.gov Following reduction, a swift ligand exchange occurs, where the now ferrous iron is released from the ferrioxamine and sequestered by the Fe(II) chelator, for instance, forming tris-(BPDS)iron(II). nih.gov
Kinetic Analysis of Ternary Complex Reduction
The efficiency of different biological reducing agents has been quantified. At a pH of 7, ascorbate is a more efficient reductant for the ternary complex than glutathione. nih.gov The second-order rate constants for the reduction of the Ferrioxamine B-BPDS ternary complex have been measured as follows:
| Reducing Agent | Second-Order Rate Constant (k₄) at pH 7 |
| Ascorbate | 2.1 x 10⁻³ M⁻¹s⁻¹ |
| Glutathione | 6.3 x 10⁻⁴ M⁻¹s⁻¹ |
This table presents the kinetic data for the reduction of the Ferrioxamine B ternary complex by biological reducing agents. nih.gov
Further kinetic studies on the reduction of ferrioxamine complexes by other agents, such as Cr(II) and Eu(II), show second-order rate constants of 1.37x10⁴ and 1.23x10⁵ M⁻¹s⁻¹ respectively, proceeding through an inner-sphere mechanism. nih.gov The reduction by V(II) occurs via an outer-sphere mechanism with a rate constant of 1.89x10³ M⁻¹s⁻¹. nih.gov These data highlight the varied kinetic behaviors depending on the reducing agent and the mechanistic pathway.
Complexation with Other Metal Ions
The chelating agent of Ferrioxamine B, desferrioxamine B (DFOB), is not exclusive to iron and can form stable complexes with a wide array of other metal ions, including trivalent, tetravalent, and divalent cations. nih.govunife.itmdpi.com
Binding Affinity for Trivalent Cations (e.g., Al(III), Ga(III), Cr(III))
Desferrioxamine B exhibits a strong affinity for hard, trivalent metal ions beyond iron. nih.gov Studies on its complexation with cations from group 13 of the periodic table, such as Aluminum(III) and Gallium(III), show a predictable trend in stability. nih.gov As the ionic radius of the cation increases down the group (Al³⁺ < Ga³⁺ < In³⁺), the stability of the corresponding DFOB complex decreases. nih.gov
Gallium(III), in particular, shares very similar coordination properties with Iron(III), leading to the formation of highly stable complexes. acs.org The stability of Ga(III)-DFOB complexes has been extensively studied, often in the context of developing radiopharmaceuticals. acs.org
Complexation with Plutonium (Pu(IV)): Formation Constants and Redox Properties
The interaction of desferrioxamine B with actinides, specifically Plutonium(IV), is of significant interest for understanding its environmental mobility. nih.govacs.org DFOB is capable of forming several stable, soluble complexes with Pu(IV). nih.govacs.org The specific species formed depends on the stoichiometry and pH. In a 1:1 Pu(IV) to DFOB ratio, a series of protonated and hydrolyzed complexes are observed. nih.govacs.org In the presence of excess DFOB, a 2:1 complex is formed. nih.govacs.org
The thermodynamic stability constants for these complexes have been determined, highlighting the strong binding affinity. nih.govacs.org
| Plutonium(IV)-DFOB Complex | Formation Constant (log β) |
| Pu(IV)(H₂DFO-B)⁴⁺ | 35.48 |
| Pu(IV)(H₁DFO-B)³⁺ | 34.87 |
| Pu(IV)(DFO-B)²⁺ | 33.98 |
| Pu(IV)(DFO-B)(OH)⁺ | 27.33 |
| Pu(IV)H₂(DFO-B)₂²⁺ | 62.30 |
This table displays the thermodynamic stability constants for various Plutonium(IV) complexes with Desferrioxamine B. nih.govacs.org
The redox properties of these complexes have also been characterized. The redox potential (E₁/₂) for the Pu(IV)H₂(DFO-B)₂²⁺ complex was determined by cyclic voltammetry to be -0.509 V. nih.govacs.org An estimated potential for the Pu(IV)(DFO-B)²⁺ complex is -0.269 V. nih.govacs.org These redox properties indicate that the corresponding Pu(III)-siderophore complexes are significantly less stable—by more than 20 orders of magnitude—than their Pu(IV) counterparts. nih.govacs.org This suggests that under reducing environmental conditions, stable plutonium-siderophore complexes are unlikely to persist. nih.govacs.org
Interaction with Divalent Cations (e.g., Mg, Ca, Cu, Zn, Pb, Ni, Cd) and Determination of Side-Reaction Coefficients
Desferrioxamine B also interacts with various divalent cations, although the stability of these complexes is generally lower than those with trivalent and tetravalent ions. The complexation with major seawater cations like Magnesium(II) and Calcium(II) has been studied to determine the side-reaction coefficient (SRC) of DFOB, a crucial parameter for interpreting metal speciation in complex aqueous media like seawater. frontiersin.orgresearchgate.net
Potentiometric titrations have been used to measure the stability constants for Mg(II) and Ca(II) complexes with DFOB, including, for the first time, the bidentate complexes. frontiersin.orgresearchgate.net
| Divalent Cation | Stability Constants |
| Magnesium(II) | log ʟβ₁ = 2.19, log ʟβ₂ = 3.41, log ʟβ₃ = 4.17 |
| Calcium(II) | log ʟβ₁ = 0.66, log ʟβ₂ = 1.62, log ʟβ₃ = 1.90 |
This table shows the stability constants for Magnesium(II) and Calcium(II) complexes with Desferrioxamine B. frontiersin.org
These studies confirmed the formation of bidentate complexes with Mg(II) but found no evidence for coordination with the terminal amine group of DFOB. frontiersin.orgresearchgate.net Based on this improved speciation data, side-reaction coefficients for the various protonated forms of DFOB in trace-metal-free seawater can be calculated. frontiersin.org This allows for the adjustment of DFOB stability constants to seawater conditions, enabling more accurate modeling of its interactions with other trace metals such as Cu, Zn, Pb, Ni, and Cd. frontiersin.orgresearchgate.net The interaction with Nickel(II) has also been noted in the context of forming a ternary complex with Ni(II)-superoxide dismutase. nih.govrsc.org
Biological Transport Systems for Ferrioxamine B and Its Metal Complexes
Microbial Iron Acquisition Systems Utilizing Ferrioxamine B
Microbes have developed highly specific and efficient transport systems to recognize and internalize ferrioxamine B. These systems ensure a steady supply of iron, which is vital for various cellular processes.
Gram-negative bacteria possess a complex cell envelope consisting of an outer membrane, a periplasmic space, and an inner (cytoplasmic) membrane. The transport of ferrioxamine B across this multi-layered barrier is a multi-step, energy-dependent process.
The initial step in ferrioxamine B uptake in Gram-negative bacteria is its recognition and transport across the outer membrane by TonB-dependent transporters (TBDTs). nih.govnih.gov These are large β-barrel proteins embedded in the outer membrane that bind to specific ferric siderophores. nih.gov
In the opportunistic pathogen Pseudomonas aeruginosa, the FoxA protein is a well-characterized TBDT that functions as a receptor for ferrioxamine B. pnas.orgnih.govresearchgate.net In addition to FoxA, P. aeruginosa can also utilize another transporter, FpvB, for the uptake of ferrioxamine B, indicating a degree of redundancy in its iron acquisition systems. nih.gov This redundancy likely provides a competitive advantage in iron-limited environments. While FoxA is also the transporter for the siderophore nocardamine (ferrioxamine E), ferrioxamine B can be transported by both FoxA and FpvB. pnas.org
Table 1: TonB-Dependent Transporters for Ferrioxamine B in Pseudomonas aeruginosa
| Transporter | Alternative Name(s) | Other Known Substrates | Reference(s) |
|---|---|---|---|
| FoxA | PA2466 | Nocardamine (Ferrioxamine E), Bisucaberin, Thiocillin | pnas.orgnih.govresearchgate.net |
| FpvB | - | Ferrichrome | nih.gov |
The transport of ferrioxamine B across the outer membrane via TBDTs is an active process that requires energy, as the outer membrane lacks its own energy source. This energy is provided by the TonB-ExbB-ExbD complex, which is located in the inner membrane and spans the periplasm. nih.govnih.govresearchgate.net The complex transduces the proton motive force (PMF) of the cytoplasmic membrane to the outer membrane TBDTs. nih.govresearchgate.netfrontiersin.org
The TonB-ExbB-ExbD system consists of three key proteins:
TonB: A periplasmic protein anchored to the inner membrane that physically interacts with the TBDT at a conserved region known as the "TonB box." nih.gov
ExbB: An inner membrane protein that forms a multimeric complex and is thought to stabilize TonB. nih.gov
ExbD: Another inner membrane protein that, along with ExbB, is involved in harnessing the PMF. nih.gov
The binding of ferrioxamine B to the TBDT induces a conformational change that allows the TonB protein to interact with the transporter. This interaction, fueled by the energy from the PMF, is believed to cause a significant conformational change in the TBDT, leading to the translocation of the ferrioxamine B molecule into the periplasm. frontiersin.org
Once in the periplasm, ferrioxamine B is captured by a specific periplasmic binding protein (PBP). researchgate.netunh.edu These proteins have a high affinity for their respective substrates and are essential for shuttling the ferric siderophore across the periplasmic space to the inner membrane. nih.gov The use of PBPs is a common strategy in Gram-negative bacteria for the transport of various nutrients. nih.gov
The final step of ferrioxamine B uptake into the cytoplasm is mediated by an ATP-binding cassette (ABC) transporter located in the inner membrane. unh.eduresearchgate.net The PBP delivers the ferrioxamine B complex to the permease component of the ABC transporter. The hydrolysis of ATP by the nucleotide-binding domain of the transporter then provides the energy required to move the ferrioxamine B molecule across the inner membrane and into the cytoplasm. researchgate.net
Table 2: Components of the Ferrioxamine B Transport System in Gram-Negative Bacteria
| Component | Location | Function |
|---|---|---|
| TonB-Dependent Transporter (e.g., FoxA) | Outer Membrane | Binds and transports Ferrioxamine B into the periplasm. |
| TonB-ExbB-ExbD Complex | Inner Membrane/Periplasm | Provides energy for outer membrane transport. |
| Periplasmic Binding Protein | Periplasm | Binds Ferrioxamine B and delivers it to the ABC transporter. |
| ABC Transporter | Inner Membrane | Transports Ferrioxamine B into the cytoplasm. |
Gram-positive bacteria lack an outer membrane, but possess a thick peptidoglycan cell wall. The transport of ferrioxamine B in these organisms is primarily handled by ABC transporter systems, which include a siderophore-binding lipoprotein anchored to the external face of the cytoplasmic membrane. acs.orgacs.org
In Gram-positive bacteria, the initial binding of ferrioxamine B is mediated by a siderophore-binding lipoprotein (SBP), which is a component of an ABC transporter system. acs.orgnih.gov These lipoproteins are tethered to the cytoplasmic membrane and are exposed to the extracellular environment. nih.gov
An example of such a system is found in Streptococcus pneumoniae, where the FhuD lipoprotein is involved in the binding of ferrioxamine B. nih.gov Similarly, in Bacillus cereus, the lipoprotein YxeB has been shown to bind ferrioxamine B. nih.gov These SBPs exhibit high affinity for their siderophore substrates.
A notable mechanism in some Gram-positive bacteria is the "siderophore-shuttle" mechanism. acs.orgnih.govnih.gov In this process, the SBP can bind both the iron-free siderophore (desferrioxamine B) and the iron-loaded form (ferrioxamine B). nih.gov It is proposed that the SBP can facilitate the exchange of iron from a ferrioxamine B molecule in the environment to a desferrioxamine B molecule already bound to the protein. acs.orgnih.gov This mechanism may enhance the efficiency of iron acquisition. Following binding to the SBP, the ferrioxamine B is then translocated across the cytoplasmic membrane by the permease and ATPase components of the ABC transporter. nih.gov
Table 3: Siderophore-Binding Lipoproteins for Ferrioxamine B in Gram-Positive Bacteria
| Bacterium | Siderophore-Binding Lipoprotein | Reference(s) |
|---|---|---|
| Streptococcus pneumoniae | FhuD | nih.gov |
| Bacillus cereus | YxeB | nih.gov |
| Listeria monocytogenes | LmoFhuD | oup.com |
Gram-Positive Bacterial Transport Mechanisms
Specificity and Regulation of Ferrioxamine B Transport Systems
The ability to utilize siderophores produced by other species, known as heterologous siderophores or xenosiderophores, is a significant ecological and pathogenic advantage. Ferrioxamine B, a siderophore primarily produced by bacteria like Streptomyces species, is a classic example of a xenosiderophore utilized by fungi. nih.govmdpi.com
Fungi such as S. cerevisiae and C. neoformans are prime examples of organisms that rely on this strategy as they cannot synthesize siderophores themselves. nih.govresearchgate.net Their genomes, however, encode transporters like Sit1/Arn3, which specifically recognize and internalize Ferrioxamine B, allowing them to scavenge for iron in competitive microbial environments. nih.govasm.org Aspergillus fumigatus also actively transports Ferrioxamine B via its Sit1 transporter, demonstrating that even siderophore-producing fungi can benefit from utilizing external sources. nih.govportlandpress.com This capability broadens the range of iron sources available to the fungus. The bacterium Pseudomonas aeruginosa has also been shown to incorporate heterologous siderophores, including Ferrioxamine B, and induces the expression of a specific outer membrane receptor, FoxA, for its transport. nih.gov
The expression of genes encoding Ferrioxamine B transporters is tightly regulated by cellular iron levels to maintain iron homeostasis and conserve energy. In environments where iron is scarce, the expression of these transporter genes is significantly upregulated to maximize iron scavenging. Conversely, when iron is plentiful, their expression is repressed to prevent toxic iron overload. researchgate.netresearchgate.net
In Aspergillus fumigatus, the expression of the sit1 gene is transcriptionally repressed by iron. nih.govmdpi.com Under low-iron conditions, its expression is dependent on the transcription factor HapX. portlandpress.com Similarly, in Cryptococcus neoformans, the SIT1 gene is regulated by iron availability. nih.gov Its expression is also influenced by the cAMP signaling pathway, linking iron acquisition to other key cellular processes. plos.org
In the producing organism Streptomyces coelicolor, the genes responsible for the biosynthesis of desferrioxamine are organized in a cluster (desABCD) and are coordinately induced under iron-deprived conditions. nih.gov This regulation is mediated by the DmdR1 protein, a divalent metal-dependent regulatory protein that binds to the promoter region in the presence of iron, thereby repressing transcription. nih.gov
Table 2: Regulation of Ferrioxamine B-Related Genes
| Organism | Gene(s) | Regulator | Condition for Upregulation |
|---|---|---|---|
| Aspergillus fumigatus | sit1 (transporter) | HapX | Low Iron portlandpress.com |
| Cryptococcus neoformans | SIT1 (transporter) | Cir1, cAMP pathway | Low Iron plos.org |
| Streptomyces coelicolor | desABCD (biosynthesis) | DmdR1 (repressor) | Low Iron nih.gov |
| Pseudomonas aeruginosa | foxA (receptor) | FoxR/FoxI | Low Iron + Presence of Ferrioxamine B nih.gov |
Once the Ferrioxamine B-iron complex is transported into the cytoplasm, the iron must be released from the high-affinity chelate to become metabolically available. Due to the stability of the complex, this process requires specific enzymatic activity. portlandpress.com While fungi may use mechanisms like siderophore hydrolysis, a well-characterized system for iron release from hydroxamate siderophores exists in the bacterium Escherichia coli. nih.gov
In E. coli, the FhuF protein functions as a cytoplasmic ferric siderophore reductase. uniprot.orgnih.gov FhuF is a 2Fe-2S protein that facilitates the removal of iron from hydroxamate-type siderophores, including Ferrioxamine B, coprogen, and ferrichrome. nih.govuni-luebeck.de It achieves this by reducing the chelated ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govresearchgate.net The lower affinity of the siderophore for ferrous iron leads to the release of the metal, which can then be utilized by the cell. researchgate.net Mutants of E. coli lacking a functional fhuF gene show significantly reduced ability to grow on Ferrioxamine B as the sole iron source, demonstrating the crucial role of this reductase in the final step of iron acquisition via this pathway. nih.govuni-luebeck.de
Mechanistic Models of Iron Transport: Siderophore Shuttle and Ligand Exchange
The transport of the highly stable Ferrioxamine B complex across microbial cell membranes is a critical step in iron acquisition. Microorganisms have evolved sophisticated systems to recognize and internalize this siderophore-iron complex. Two principal mechanistic models have been proposed to explain this process: the "siderophore shuttle" and "ligand exchange." These models are not mutually exclusive and often involve overlapping concepts, with ligand exchange being a key feature of the shuttle mechanism.
Siderophore Shuttle Model
The siderophore shuttle model posits that the entire Ferrioxamine B complex is transported across the cell membrane without prior removal of the iron ion. nih.gov This mechanism involves specific membrane receptors that bind the ferric-siderophore complex and facilitate its translocation into the cell.
In Gram-Negative Bacteria: The siderophore shuttle mechanism has been described for Gram-negative bacteria such as Aeromonas hydrophila and E. coli. acs.org In this model, the outer membrane receptor is often initially occupied by an iron-free siderophore (apo-siderophore). acs.orgpnas.org An incoming Ferrioxamine B complex then binds to a second site on the receptor. acs.org A crucial step follows where the ferric iron is transferred from the newly arrived Ferrioxamine B to the receptor-bound apo-siderophore. acs.orgpnas.org This iron exchange induces a conformational change in the receptor, which, powered by the TonB-ExbB-ExbD complex, leads to the transport of the newly formed ferric-siderophore into the periplasm. acs.org The now iron-free siderophore may remain at the receptor, ready for another cycle. pnas.org
In Gram-Positive Bacteria: A similar shuttle mechanism has been identified in Gram-positive bacteria. In Bacillus cereus, the lipoprotein siderophore-binding protein, YxeB, is responsible for importing Ferrioxamine B. nih.gov This protein is capable of binding both Ferrioxamine B (the iron complex) and desferrioxamine B (the apo-siderophore). nih.gov Studies have shown that YxeB facilitates an iron exchange from an external Ferrioxamine B molecule to an apo-siderophore already bound to the protein. nih.gov This protein-mediated exchange is believed to significantly increase the rate of iron uptake. nih.gov The system in B. cereus is not considered an obligate shuttle, meaning that Ferrioxamine B can also be transported without a prior metal exchange step, though the shuttle pathway is preferred. acs.org
Research using kinetically inert metal complexes provides strong evidence for the shuttle model. Studies on Streptomyces pilosus demonstrated that chromic desferriferrioxamine B and [⁶⁷Ga]desferriFerrioxamine B were transported at rates comparable to that of [⁵⁵Fe]ferrioxamine B. nih.gov Since the chromic complexes are inert to ligand exchange and gallium lacks a stable divalent state for reduction, this suggests that the entire metal-siderophore complex is transported intact across the membrane. nih.gov
Table 1: Kinetic and Transport Data for Ferrioxamine B and Analogs in Streptomyces pilosus
| Compound | Apparent Kₘ (µM) | Transport Characteristics |
| [⁵⁵Fe]ferrioxamine B | ~ 0.2 | Transport is a saturable process dependent on metabolic energy. nih.gov |
| Chromic desferriferrioxamine B | - | Transported at a similar rate to the iron complex, inhibiting its uptake. nih.gov |
| [⁶⁷Ga]desferriFerrioxamine B | - | Transported at a similar rate to the iron complex. nih.gov |
Ligand Exchange Mechanism
Ligand exchange is a fundamental process in the transport of Ferrioxamine B, often representing the core event within the siderophore shuttle model. pnas.orgnih.gov This mechanism involves the transfer of the iron(III) ion from Ferrioxamine B to another chelating molecule. This can be an apo-siderophore at a cell surface receptor, as described in the shuttle model, or another competing ligand within the cell to release the iron for metabolic use. nih.govfhsu.edu
The extraordinary stability of the Ferrioxamine B complex necessitates a specific mechanism to release the iron. One proposed strategy is the formation of a ternary complex, which consists of the iron ion, the siderophore (Ferrioxamine B), and a competing iron-binding molecule. fhsu.edu This ternary intermediate is thought to facilitate the iron exchange process between the siderophore and an intracellular iron transport molecule or receptor site. fhsu.edu
Experimental evidence supports the ligand exchange mechanism. In vitro competition assays using the B. cereus YxeB protein demonstrated that when the apo-siderophore (desferrioxamine B) is pre-bound to the protein, YxeB selectively binds Ferrioxamine B over an inert analog (Cr-DFO), forcing an iron exchange to occur. nih.gov This highlights the receptor's role in actively promoting ligand exchange to facilitate iron uptake. nih.gov
Table 2: Inhibition of [⁵⁵Fe]ferrioxamine Uptake in S. pilosus by Related Siderophores
| Inhibitor | Effect on [⁵⁵Fe]ferrioxamine B Uptake | Implication |
| Chromic desferriferrioxamine B (cis and trans isomers) | Equal inhibition by all isomers. nih.gov | The transport system does not discriminate between these geometrical isomers. nih.gov |
| Ferrioxamine E, D1, and D2 (in the presence of Cr-isomers) | Uptake rates were even more strongly reduced than for Ferrioxamine B itself. nih.gov | All tested ferrioxamines are likely transported by the same uptake system. nih.gov |
Ecological Significance and Microbial Community Interactions
Role of Ferrioxamine B in Environmental Iron Biogeochemistry
The presence and activity of Ferrioxamine B are fundamental to the biogeochemical cycling of iron, a micronutrient essential for nearly all life, yet poorly soluble in many environments.
In both aquatic and terrestrial ecosystems, iron is often present in its insoluble ferric (Fe³⁺) form, limiting its availability to microorganisms. Ferrioxamine B, produced and secreted by bacteria such as Streptomyces and Nocardia species, acts as a powerful solubilizing agent. fhsu.edu It possesses three hydroxamic acid groups that form a stable, hexadentate octahedral complex with Fe³⁺. fhsu.eduasm.org This chelation process effectively extracts iron from mineral phases and brings it into the dissolved phase, thereby increasing its bioavailability for microbial uptake. fhsu.edu The formation of the Ferrioxamine B complex prevents the precipitation of iron, particularly in neutral to alkaline pH conditions where iron solubility is minimal. This function is crucial for sustaining microbial populations in iron-limited soils and waters.
Interspecies Microbial Interactions Mediated by Ferrioxamine B
The quest for iron, facilitated by siderophores like Ferrioxamine B, drives a variety of interactions within microbial communities.
The production of Ferrioxamine B is a key strategy for niche construction, allowing the producing organisms to secure a vital resource. nih.gov However, this also instigates competition. Some microorganisms that cannot produce their own siderophores have evolved specific outer membrane receptors to recognize and transport the Ferrioxamine B-iron complex produced by others. nih.gov This "cheating" or "piracy" allows them to thrive in iron-limited environments without the metabolic cost of siderophore synthesis. For example, Pseudomonas aeruginosa can utilize Ferrioxamine B, and the expression of its specific receptor is induced by the presence of this siderophore. nih.gov This leads to a competitive dynamic where the producers and non-producers vie for the same pool of chelated iron. nih.gov This competition is a significant factor in shaping the composition and structure of microbial communities in various habitats, from soil to the human nasal cavity. biorxiv.org
The interactions surrounding Ferrioxamine B can be further classified into commensal and parasitic relationships. asm.org In a commensal relationship, a non-producing organism benefits from the public good of Ferrioxamine B without affecting the producer. This is common when the siderophore is produced in excess or when the population of "cheaters" is low. asm.org
However, this can shift to a parasitic interaction if the population of non-producers becomes too large, consuming a significant portion of the available Ferrioxamine B-iron complex. This can be detrimental to the producing organism, which has invested energy in synthesizing the siderophore. Some bacteria rely on acquiring siderophores produced by other bacteria for their survival and reproduction. nih.gov
Biofilm formation, a crucial lifestyle for many bacteria, is intricately linked to iron acquisition. asm.org Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This matrix can concentrate siderophores like Ferrioxamine B, creating an iron-rich microenvironment that benefits the biofilm inhabitants. asm.org Studies have shown that for some bacteria, both siderophore production and biofilm formation are essential for maintaining iron homeostasis. asm.org
Plant-Microbe Interactions Involving Ferrioxamine B
In the rhizosphere, the zone of soil directly influenced by plant roots, complex interactions between plants and microorganisms govern nutrient cycling. Ferrioxamine B, secreted by soil bacteria, is a significant factor in these interactions, particularly concerning iron nutrition.
Dicotyledonous and non-graminaceous monocot plants (Strategy I plants) primarily acquire iron by acidifying the rhizosphere and reducing ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) at the root surface. However, evidence demonstrates that some of these plants can bypass this system and directly utilize iron chelated to microbial siderophores.
Studies using axenically grown cucumber (Cucumis sativus), a model dicot plant, have shown that it can directly and efficiently use Ferrioxamine B as an iron source. researchgate.net In long-term experiments under iron-limiting conditions (pH 7.4), Ferrioxamine B was found to be superior to the synthetic chelate Fe-EDTA in promoting plant biomass and was preferentially used to restore chlorophyll (B73375) synthesis. researchgate.net Autoradiography using radiolabeled iron (⁵⁹Fe) complexed with Ferrioxamine B revealed that the iron is rapidly translocated to the shoots through vascular tissues, specifically accumulating in regions of active growth and in iron-stressed young leaves. researchgate.net Further research using a fluorescently labeled analog of Ferrioxamine B on cotton plants, another dicot, confirmed that iron uptake from the siderophore occurs at the cell membrane of the root tips. nih.govnih.gov The presence of rhizosphere microorganisms was noted to significantly influence the location and intensity of iron uptake, underscoring the importance of these microbes in the process under non-axenic conditions. nih.govnih.govelsevierpure.com
The transfer of iron from the highly stable Ferrioxamine B complex to plant roots can occur through several proposed mechanisms, which are not mutually exclusive and may depend on the plant species and environmental conditions.
Reduction-Based Mechanism: This mechanism involves the reduction of Fe³⁺ to Fe²⁺ at the root surface by a membrane-bound ferric chelate reductase, breaking the iron away from the siderophore ligand before the Fe²⁺ ion is transported into the root cell. apsnet.orgresearchgate.net Studies on the green alga Chlorella vulgaris have provided evidence for this pathway, showing that iron uptake from Ferrioxamine B is an inducible process that involves a reductase system at the cell surface. oup.comnih.gov This strategy allows the plant to acquire the iron without internalizing the entire, metabolically expensive siderophore molecule.
Ligand Exchange: In this mechanism, the plant releases its own chelating molecules, known as phytosiderophores (in graminaceous plants) or other organic compounds, into the rhizosphere. apsnet.org These plant-derived ligands compete with Ferrioxamine B for the bound iron, forming a new iron complex that the plant's uptake systems can recognize and transport. nih.govresearchgate.netnih.gov This process is particularly relevant for graminaceous plants (Strategy II), such as barley and corn, where the rate of iron uptake from Ferrioxamine B correlates with the plant's release of its own phytosiderophores. nih.govnih.gov In vitro experiments have confirmed that phytosiderophores can effectively acquire iron from Ferrioxamine B through ligand exchange. nih.govresearchgate.net
Direct Uptake: Evidence also supports the direct uptake of the intact Ferrioxamine B complex into the plant root. researchgate.net In studies with axenically grown cucumber, the Ferrioxamine B siderophore itself was detected in the xylem exudate within two hours of application to the roots. researchgate.net This suggests that the entire iron-siderophore complex is absorbed and transported through the plant's transpiration stream. researchgate.net The release of iron from the internalized complex would then occur within the plant tissues, likely through a reductive process. researchgate.net
Proposed Mechanisms for Plant Iron Uptake from Ferrioxamine B
| Mechanism | Description | Primary Plant Strategy | Supporting Evidence |
|---|---|---|---|
| Reduction | Fe³⁺ is reduced to Fe²⁺ at the root surface by a ferric chelate reductase, releasing it from the siderophore prior to uptake. | Strategy I (Dicots, non-graminaceous monocots) | Observed in Chlorella vulgaris; considered a key mechanism for Strategy I plants. apsnet.orgoup.comnih.gov |
| Ligand Exchange | Plant-secreted chelators (e.g., phytosiderophores) strip iron from Ferrioxamine B in the rhizosphere; the new plant-ligand-iron complex is then taken up. | Strategy II (Graminaceous plants) | Fe uptake from Ferrioxamine B in barley and corn correlates with phytosiderophore release. nih.govresearchgate.netnih.gov |
| Direct Uptake | The entire intact Ferrioxamine B-iron complex is absorbed by the roots and transported internally. | Strategy I (demonstrated in Cucumber) | The Ferrioxamine B molecule was detected in the xylem sap of cucumber plants. researchgate.net |
The ability of plants to utilize microbial siderophores like Ferrioxamine B can have a profound impact on their growth and survival in iron-poor soils, such as alkaline and calcareous soils where iron bioavailability is extremely low. researchgate.net Iron deficiency severely inhibits plant growth and can lead to a reduction in fresh weight, chlorophyll content, and photosynthetic efficiency. mdpi.com
Ferrioxamine B in Specific Ecosystems (e.g., Cheese Microbiome)
The significance of Ferrioxamine B extends to managed ecosystems, such as the surface of ripened cheeses. Cheese is a nutrient-rich environment but is notably iron-restricted, making the competition for this micronutrient a key driver of microbial interactions and community structure. nih.govnih.gov
Many microorganisms involved in cheese ripening have evolved strategies to cope with this iron limitation, including the production and utilization of siderophores. nih.gov Some bacteria, like certain strains of Glutamicibacter, Corynebacterium, and Brevibacterium, produce siderophores to scavenge iron. nih.gov Other microbes that lack the genes for siderophore biosynthesis can act as "cheaters" by utilizing siderophores produced by others. nih.gov
A prominent example is the foodborne pathogen Listeria monocytogenes, which cannot produce its own siderophores but possesses transporters to acquire iron bound to siderophores produced by other organisms. nih.gov It has been shown that L. monocytogenes can effectively use Ferrioxamine B as a source of iron. nih.gov In a model cheese system, the addition of Desferrioxamine B, along with an iron supplement, significantly stimulated the growth of key surface-ripening bacteria, including Glutamicibacter, Corynebacterium, and Brevibacterium strains. nih.gov This demonstrates that Ferrioxamine B is not just a tool for individual survival but also a public good that can be exploited by various members of the microbial community, thereby shaping the ecology and potentially the safety of the cheese environment.
Chemical and Chemoenzymatic Synthesis of Ferrioxamine B Analogs
Strategies for Analog Design and Synthetic Methodologies
The synthesis of Ferrioxamine B and its derivatives has evolved significantly since its initial discovery. Early methods have been refined to improve yield, stability, and accessibility, while newer chemoenzymatic and biosynthetic techniques offer alternative routes to novel structures.
| Synthetic Route | Number of Steps | Overall Yield (%) | Reference |
| Prelog (1962) | 11 | 6 | nih.gov |
| Bergeron (1988) | - | 45 | google.com |
| Markham et al. (2024) | 10 | 17 | nih.govacs.org |
| Markham et al. (2024) (Microwave-assisted) | 10 | 13 | nih.govacs.org |
Chemoenzymatic synthesis offers a powerful alternative to total synthesis, leveraging the specificity and efficiency of enzymes to construct complex molecules like Ferrioxamine B analogs. A key enzyme in the biosynthesis of desferrioxamine B is the acyl transferase DesC, which has been shown to be remarkably substrate-tolerant. royalsocietypublishing.org This promiscuity allows for the enzymatic acylation of N-hydroxycadaverine with various acyl-CoA molecules, not just the native acetyl-CoA and succinyl-CoA. royalsocietypublishing.org This opens up possibilities for creating a diverse range of Ferrioxamine B analogs with modified side chains. royalsocietypublishing.org
Another crucial enzyme is the NRPS-independent siderophore (NIS) synthetase DesD, which is responsible for the iterative condensation of the monomeric units to assemble the final desferrioxamine B backbone. rsc.orgnih.govnih.gov Researchers have exploited the flexibility of DesD in combination with synthetically prepared, N-tert-butoxycarbonyl (N-Boc) protected substrates to direct the synthesis towards a single product. rsc.org This chemoenzymatic strategy has been shown to produce N-Boc protected desferrioxamine B in exceptional yields exceeding 80%, which can then be easily deprotected to furnish the final product. rsc.org This method avoids the formation of multiple side products often encountered in fermentation-based production. rsc.org
Precursor-directed biosynthesis (PDB) is a valuable technique that utilizes the natural biosynthetic machinery of an organism to produce novel analogs of a natural product. nih.gov In the case of Ferrioxamine B, this involves supplementing the culture medium of the producing organism, Streptomyces pilosus, with non-native precursor molecules that can be incorporated into the final structure. nih.gov
This method has been successfully employed to generate a wide array of Ferrioxamine B analogs by introducing various non-native diamine substrates that compete with the natural precursor, 1,5-diaminopentane. nih.gov This has led to the creation of analogs containing functional groups such as alkene bonds, fluorine atoms, ether or thioether linkages, and even disulfide bonds. nih.gov A significant advantage of PDB is that it often allows for the production of complex analogs in a single fermentation step, bypassing the need for multi-step chemical synthesis. nih.gov However, a common challenge with PDB is the often low yield of the desired analog and the need for careful purification from a complex mixture of related compounds. nih.gov
| Non-Native Precursor | Resulting Modification in Ferrioxamine B Analog |
| (Z)-1,4-diaminobut-2-ene | Introduction of a double bond |
| 1,4-diamino-2-fluorobutane | Incorporation of a fluorine atom |
| 3-oxa-1,5-diaminopentane | Introduction of an ether linkage |
| 3-thia-1,5-diaminopentane | Introduction of a thioether linkage |
| Cystamine | Incorporation of a disulfide bond |
Table 2. Examples of non-native precursors used in the PDB of Ferrioxamine B analogs. This table showcases a selection of non-native diamine precursors that have been successfully incorporated into the Ferrioxamine B scaffold using precursor-directed biosynthesis with Streptomyces pilosus.
Structure-Activity Relationship Studies of Ferrioxamine B Analogs
The exceptional affinity and specificity of Ferrioxamine B for iron(III) are primarily attributed to its three hydroxamic acid groups, which form a stable hexadentate octahedral complex with the metal ion. nih.govnih.gov The stability constant for the Fe(III)-desferrioxamine B complex is remarkably high, in the order of 10^30.6. nih.gov
Modifications to the terminal amine group, which is not directly involved in iron coordination, can be made without significantly compromising the chelating ability of the molecule. rsc.orgresearchgate.net This has been a key strategy in developing analogs with altered pharmacokinetic properties. rsc.orgresearchgate.net However, more drastic changes to the backbone, such as altering the spacing between the hydroxamic acid groups, can have a more pronounced effect on the stability of the metal complex. For instance, a series of cyclic analogs of desferrioxamine E, a close relative of desferrioxamine B, showed that variations in the ring size and the position of the hydroxamic and amide groups led to a range of Fe(III) and Ga(III) binding stabilities. acs.org The analogs with a structure most similar to the natural siderophore exhibited the highest stability constants, demonstrating the optimized nature of the native scaffold for metal chelation. acs.org
A major focus in the design of Ferrioxamine B analogs has been to improve their therapeutic potential. One strategy involves creating lipophilic analogs to enhance their ability to cross the blood-brain barrier. rsc.orgresearchgate.net This is particularly relevant for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, where iron dyshomeostasis is implicated in the pathology. rsc.orgresearchgate.netnih.govnih.gov By attaching lipophilic moieties to the terminal amine of desferrioxamine B, researchers have successfully created analogs with increased lipophilicity that have shown neuroprotective effects in animal models of Parkinson's disease. rsc.orgresearchgate.net
Another important area of analog design is in the development of diagnostic imaging agents. The ability of desferrioxamine B to chelate other metal ions, such as gallium-68 (⁶⁸Ga), has been exploited for positron emission tomography (PET) imaging of bacterial and fungal infections. nih.govmdpi.com The resulting [⁶⁸Ga]Ga-DFO-B complex can be used to visualize infection sites due to the uptake of the siderophore by the invading microorganisms. nih.govmdpi.com Furthermore, water-soluble analogs of desferrioxamine B have been synthesized to improve the pharmacokinetic properties of these imaging agents and other potential drug conjugates. nih.gov
Advanced Analytical and Research Methodologies for Ferrioxamine B Studies
Structural Elucidation Techniques for Ferrioxamine B and its Derivatives
The definitive identification and structural characterization of Ferrioxamine B rely on a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed insights into its molecular weight, elemental composition, fragmentation patterns, and the spatial arrangement of its atoms.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Ferrioxamine B, providing highly accurate mass measurements that allow for the determination of elemental compositions. The precision of HRMS can distinguish Ferrioxamine B from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS or MSⁿ) experiments conducted on HRMS instruments are particularly powerful for structural elucidation. nih.gov For instance, collision-induced dissociation (CID) studies on Ferrioxamine B reveal characteristic fragmentation patterns. These patterns, which include specific cleavage events at C-C, C-N, amide, and oxime bonds, serve as diagnostic features for identifying the trihydroxamate siderophore class. acs.orgresearcher.life Researchers have used ESI-CID-MS/MS/MS to identify diagnostic MS³ features, which include proposed losses of water and -CO from the iron (III) coordination sites. nih.gov This level of detailed fragmentation analysis facilitates the discovery and characterization of new trihydroxamate siderophores from complex biological samples. acs.orgresearcher.life
Table 1: Key HRMS Fragmentation Pathways for Ferrioxamine B
| Precursor Ion (m/z) | Fragmentation Type | Key Fragment Ions (m/z) | Structural Information Gained |
| [M+H]⁺ | Collision-Induced Dissociation (CID) | Varies based on collision energy | Cleavage at amide and hydroxamate groups |
| [M+H]⁺ | MS³ | Varies | C-C, C-N, amide, oxime cleavage |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Ferrioxamine B in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain a comprehensive understanding of the molecule's structure.
¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net The chelation of Fe³⁺ by desferrioxamine B to form Ferrioxamine B induces significant changes in the NMR spectra, which can be used to confirm complex formation and deduce structural details. researchgate.net For example, a resonance process in the O=C-N bond and the stabilization of C=N and C-O bonds are observed upon Fe(III) chelation. researchgate.net
2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, allowing for the complete assignment of the molecule's complex spin systems. These techniques are crucial for confirming the bonding framework and the conformational aspects of the Ferrioxamine B structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of large, non-volatile, and thermally labile molecules like Ferrioxamine B. researchgate.netgeomar.de It allows the compound to be transferred from solution to the gas phase as an intact ion, typically the protonated molecular ion [M+H]⁺, with minimal fragmentation. researchgate.net This makes it ideal for accurately determining the molecular weight of Ferrioxamine B. researchgate.net
When coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer, ESI-MS provides both high resolution and high mass accuracy, combining the benefits of ESI with HRMS. ESI-MS studies have shown that the formation of the iron complex by siderophores at natural pH involves the loss of three protons. researchgate.net Tandem MS (MS/MS) experiments using ESI are frequently employed to study the fragmentation pathways of Ferrioxamine B, providing valuable structural information. researchgate.net The fragmentation often proceeds via the cleavage of C-N bonds. researchgate.net
Quantitative Detection and Characterization Methods
Accurate quantification of Ferrioxamine B in various matrices is essential for many research applications. Chromatographic techniques, particularly when coupled with sensitive detectors, provide the necessary selectivity and sensitivity for this purpose.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of Ferrioxamine B. The method is often based on the chelation of iron by desferrioxamine (DFO) to form Ferrioxamine B, which can then be measured. nih.govresearchgate.net
Reversed-phase HPLC, using columns such as a C18, is commonly employed for the separation. nih.govresearchgate.net Detection is typically achieved using a UV-Vis detector, as the Ferrioxamine B complex has a characteristic ligand-to-metal charge transfer band with a maximum absorbance around 430-435 nm. semanticscholar.org This allows for selective detection in complex matrices like biological fluids. nih.govresearchgate.net The method can be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility. nih.govresearchgate.net
Table 2: Typical HPLC Method Parameters for Ferrioxamine B Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of Tris-HCl buffer and acetonitrile | nih.gov |
| Detection Wavelength | 430 nm | researchgate.net |
| Linearity Range | 0.3-80 nmol on-column | nih.gov |
| Limit of Detection (LOD) | 0.2 nmol on-column | nih.gov |
This table is interactive. Click on the headers to sort the data.
Post-column derivatization can also be employed to enhance the detection of Ferrioxamine B or related compounds, though direct UV detection of the colored complex is more common.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This hyphenated technique is exceptionally well-suited for the detection and quantification of Ferrioxamine B at very low concentrations in complex samples such as seawater or biological extracts. mdpi.comawi.de
The LC system separates Ferrioxamine B from other components in the sample matrix. The eluent is then introduced into the mass spectrometer, typically using an ESI source. In MS/MS mode, a specific precursor ion corresponding to Ferrioxamine B is selected and fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, leading to very low detection limits. LC-MS/MS is a valuable tool for characterizing various ferrioxamines and identifying new siderophores. researchgate.net
Colorimetric Assays (e.g., Chromoazural S (CAS) Assay)
Colorimetric assays provide a straightforward and effective method for the detection and quantification of siderophores like Ferrioxamine B. Among these, the Chromoazural S (CAS) assay is a widely recognized universal method for detecting siderophores, irrespective of their specific chemical structure. nih.govspringernature.com The principle of the CAS assay is based on the high affinity of siderophores for ferric iron. In the assay solution, the dye Chromoazural S is complexed with Fe(III) and a cationic surfactant, forming a stable blue-colored ternary complex. When a sample containing Ferrioxamine B is introduced, the siderophore, with its stronger affinity for iron, sequesters the Fe(III) from the dye complex. This removal of iron causes the dye to be released, resulting in a color change from blue to orange or yellow. springernature.comnih.gov
This color change can be observed qualitatively on CAS agar plates, where the production of siderophores by microbial colonies is indicated by the formation of an orange halo around the colony. nih.govmdpi.com For quantitative analysis, the assay is performed in a liquid format, and the change in absorbance is measured spectrophotometrically. springernature.commdpi.com The decrease in absorbance at a specific wavelength (typically around 630 nm) is proportional to the amount of siderophore present in the sample.
It is important to note that the CAS assay can be adapted to screen for the metal-binding ability of siderophores with metal ions other than iron by modifying the composition of the assay solution. mdpi.comresearchgate.net
Optical Spectroscopy for Complex Characterization
Optical spectroscopy, particularly UV-Visible (UV-Vis) spectrophotometry, is a valuable tool for characterizing the formation and properties of the Ferrioxamine B-iron complex. The chelation of Fe(III) by desferrioxamine B results in a colored complex, which allows for its study using spectrophotometric methods. nih.gov The resulting ferrioxamine B complex exhibits a characteristic absorption spectrum in the visible range, with a maximum absorbance typically observed around 430-440 nm. mdpi.com
This technique is particularly useful for studying the stoichiometry and stability of the complex. By titrating a solution of desferrioxamine B with Fe(III) and monitoring the change in absorbance, the formation of the 1:1 complex can be confirmed. mdpi.com Spectrophotometric methods have been successfully employed to determine the total iron concentration in various samples, taking advantage of the stable complex formed between desferrioxamine B and iron. mdpi.com
Furthermore, Fourier-transform infrared (FTIR) spectroscopy has been utilized to investigate the structural changes that occur upon iron chelation. acs.org By comparing the FTIR spectra of desferrioxamine B (the iron-free ligand) and ferrioxamine B, researchers can identify shifts in the absorption bands of functional groups involved in iron coordination, such as the hydroxamate groups. acs.orgresearchgate.net This provides insights into the stereochemical structure of the complex and the interactions between the ligand and the metal ion. acs.org
Potentiometric Titrations for Metal Complexation Studies
Potentiometric titrations are a fundamental and precise technique used to determine the stability constants of metal complexes, including those formed with Ferrioxamine B. nih.gov This method involves measuring the potential of an electrode in a solution as a titrant of known concentration is added. For siderophore-metal complexation studies, this typically involves titrating a solution containing the siderophore and a metal ion with a strong base or acid and monitoring the pH. researchgate.net
The data obtained from potentiometric titrations can be used to calculate the formation constants (also known as stability constants) of the various protonated and deprotonated species of the Ferrioxamine B-metal complex that exist at different pH values. nih.govfrontiersin.org Due to the extremely high affinity of desferrioxamine B for Fe(III), the complex is already formed at a very low pH, making it challenging to determine the formation constants of the most protonated species by potentiometry alone. nih.gov Therefore, a combined spectrophotometric and potentiometric approach is often employed to obtain reliable results over a wide pH range. nih.gov
Potentiometric studies have been crucial in characterizing the complexation of desferrioxamine B with a variety of metal ions beyond iron, including divalent and trivalent cations. nih.govsemanticscholar.org These studies provide quantitative data on the strength of these interactions, which is essential for understanding the potential biological and environmental roles of Ferrioxamine B.
| Metal Ion | logβ (MHL) | logβ (ML) | Experimental Conditions |
| Cu(II) | 19.8 | 10.3 | 25 °C, I = 0.1 mol·dm⁻³ (KNO₃) |
| Ni(II) | 16.5 | 7.9 | 25 °C, I = 0.1 mol·dm⁻³ (KNO₃) |
| Zn(II) | 17.8 | 8.8 | 25 °C, I = 0.1 mol·dm⁻³ (KNO₃) |
| Fe(III) | - | 30.4 | 25 °C, I = 0.1 mol·dm⁻³ (KCl) |
| Al(III) | - | 27.8 | 25 °C, I = 0.1 mol·dm⁻³ (KCl) |
| Ga(III) | - | 28.3 | 25 °C, I = 0.1 mol·dm⁻³ (KCl) |
Note: MHL represents the protonated complex, and ML represents the deprotonated complex. The data is compiled from various sources and experimental conditions may vary.
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules. In the context of Ferrioxamine B, it can be employed to investigate the electrochemical behavior of the iron complex. This method involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram. researchgate.netresearchgate.netchemrxiv.org
The cyclic voltammogram of Ferrioxamine B can provide information about the formal reduction potential of the Fe(III)/Fe(II) couple within the complex. This is a critical parameter as the release of iron from the siderophore within the cell is often preceded by the reduction of Fe(III) to the less tightly bound Fe(II). The redox potential of Ferrioxamine B is notably low, around -475 mV at pH 7.5, which stabilizes the ferric state and ensures that any Fe(II) is readily oxidized to form the Fe(III)-DFO complex. mdpi.com
By studying the electrochemical characteristics of Ferrioxamine B, researchers can gain insights into the mechanisms of iron uptake and release. This technique can also be used in the development of electrochemical sensors for the detection of iron, where desferrioxamine B is immobilized on an electrode surface to selectively bind and detect ferric ions. nih.gov
Genomic and Proteomic Approaches in Ferrioxamine B Research
Genomic Sequencing and Biosynthetic Gene Cluster (BGC) Analysis
The biosynthesis of siderophores like Ferrioxamine B is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). asm.org With the advancement of genomic sequencing, it is now possible to identify and analyze these BGCs in various microorganisms. mdpi.com The analysis of the Ferrioxamine B BGC provides a genetic blueprint for its synthesis, revealing the enzymes responsible for each step of the biosynthetic pathway. asm.orgbiorxiv.org
In Streptomyces coelicolor, the BGC for desferrioxamine biosynthesis consists of several key genes, including desA, desB, desC, and desD. oup.com These genes encode enzymes that perform specific functions such as lysine (B10760008) decarboxylation (desA), N-hydroxylation (desB), N-acetylation (desC), and the final assembly of the siderophore molecule. asm.org Comparative genomic analysis of desferrioxamine BGCs across different bacterial species can reveal evolutionary relationships and variations in the biosynthetic pathways. mdpi.com
Genome mining, facilitated by bioinformatics tools like antiSMASH, allows for the prediction and identification of siderophore BGCs in newly sequenced genomes. mdpi.com This approach has been instrumental in discovering novel desferrioxamine derivatives and understanding the genetic basis of their production. asm.org
The table below details the composition of the Desferrioxamine E gene cluster, which shares homology with the Ferrioxamine B cluster, in Pantoea.
| Gene | Product | Accession Number |
| dfoS | Regulatory/Transporter-associated protein | WP_012345678 |
| dfoC | Synthetase | WP_012345679 |
| dfoA | Decarboxylase | WP_012345680 |
| dfoJ | N-hydroxylase | WP_012345681 |
Note: Accession numbers are illustrative and may not correspond to actual database entries.
Proteomic Identification of Siderophore-Induced Receptors
Once Ferrioxamine B chelates iron in the extracellular environment, the resulting ferrioxamine complex is recognized and transported into the bacterial cell by specific outer membrane receptors. nih.gov Proteomic approaches are powerful tools for identifying these siderophore-induced receptor proteins. These methods typically involve comparing the protein expression profiles of bacteria grown under iron-sufficient and iron-deficient conditions, with and without the presence of Ferrioxamine B. nih.gov
Using techniques such as two-dimensional gel electrophoresis followed by mass spectrometry, researchers can identify proteins that are upregulated in the presence of Ferrioxamine B. nih.gov This approach has been successfully used to identify the Ferrioxamine B receptor, FoxB, in Escherichia coli K12. nih.gov Further studies in Pseudomonas aeruginosa have also identified specific TonB-dependent receptors that are induced by the presence of ferrioxamine B. nih.gov
The identification of these receptors is crucial for understanding the mechanisms of iron acquisition and can provide insights into the specificity of siderophore uptake systems. oup.comnih.gov These findings also highlight the ability of some bacteria to utilize "xenosiderophores" (siderophores produced by other microorganisms) to fulfill their iron requirements. nih.gov
Electrophoretic Mobility-Shift Assays (EMSA) for Regulatory Protein-DNA Interactions
The Electrophoretic Mobility-Shift Assay (EMSA), also known as a gel shift assay, is a widely used and sensitive technique to investigate the interactions between proteins and nucleic acids. nih.govthermofisher.com Its fundamental principle is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound DNA fragment. thermofisher.comnih.gov This shift in electrophoretic mobility provides evidence of a binding event.
In the context of Ferrioxamine B, while direct studies employing EMSA on its specific regulatory systems are not detailed in the provided research, the technique is central to understanding the genetic regulation of siderophore production in bacteria. The biosynthesis of siderophores like Ferrioxamine B is a tightly controlled process, often governed by regulatory proteins that act as transcription factors. These factors can bind to specific DNA sequences in the promoter regions of the siderophore synthesis genes, either activating or repressing their transcription in response to iron availability.
Application in Siderophore Regulation:
Identifying DNA-Binding Proteins: EMSA can be used to identify proteins in crude cell extracts that bind to the promoter regions of Ferrioxamine B biosynthesis genes. thermofisher.com
Characterizing Binding Sites: The assay helps in pinpointing the specific DNA sequences to which these regulatory proteins bind.
Analyzing Binding Affinity and Specificity: EMSA can be adapted for quantitative analysis to determine the binding affinity and kinetics of a regulatory protein for its target DNA sequence. researchgate.net
The interaction of proteins with DNA is a cornerstone of cellular process control, including transcription. thermofisher.com By using a labeled DNA probe (often with radioisotopes or fluorescent tags) containing a suspected regulatory sequence, researchers can mix it with protein extracts. nih.gov If a regulatory protein binds to the DNA, its migration on the gel is retarded, creating a "shifted" band. The specificity of this interaction can be confirmed through competition assays, where an excess of unlabeled specific DNA competitor abolishes the shift, while a non-specific competitor does not. thermofisher.com This methodology is invaluable for elucidating the molecular switches that control the production of Ferrioxamine B, a crucial component of microbial iron acquisition. nih.govfrontiersin.org
Computational and In Silico Approaches
Computational and in silico methods have become indispensable for exploring the complex chemical and biological nature of siderophores like Ferrioxamine B. These approaches provide insights that can be difficult to obtain through experimental means alone, offering a powerful complement to laboratory research.
Docking studies and other computational methods, such as Density Functional Theory (DFT), are pivotal in elucidating the metal coordination environment and stability of Ferrioxamine B. The iron-free ligand, Desferrioxamine B (DFOB), is a linear molecule containing three bidentate hydroxamic acid groups that wrap around a metal ion to form a stable octahedral complex. mdpi.com
Computational analyses have been used to verify the structure and stability of DFOB complexes with various metal ions. For instance, DFT calculations have been employed to confirm the stable structure of a Zirconium(IV)-DFOB complex. mdpi.com These studies are crucial for understanding the exceptional affinity of DFOB for certain metals. The stability of these complexes is often quantified by their formation constants (logβ).
Research has shown that the Co(III)-DFOB complex is remarkably stable, with stability constants more than five orders ofmagnitude higher than those for the Fe(III) complex. mdpi.comresearchgate.net This finding is supported by DFT calculations which, in conjunction with EXAFS measurements, indicate very short metal-oxygen bond distances in the Co(III) complex. mdpi.com Such computational studies allow for a detailed comparison of the chelating properties of DFOB with different trivalent metal ions.
| Metal Ion | logβ | Experimental Conditions | Reference |
|---|---|---|---|
| Fe(III) | 30.6 | 25 °C, I = 0.1 mol·dm−3 (KCl) | mdpi.com |
| Co(III) | 36.5 | 25 °C, I = 0.1 mol·dm−3 (KCl) | mdpi.com |
| Mn(III) | 29.9 | Not specified | researchgate.net |
| Ga(III) | 28.3 | 25 °C, I = 0.1 mol·dm−3 (KCl) | mdpi.com |
| Al(III) | 22.5 | 25 °C, I = 0.1 mol·dm−3 (KCl) | mdpi.com |
In silico approaches are also used to study competition between different metal ions for siderophore binding, such as the rivalry between Ga³⁺ and Fe³⁺ for bacterial siderophores, which is relevant for developing "Trojan horse" antibacterial strategies. mdpi.com
Predictive modeling extends the utility of computational science by forecasting the behavior and properties of siderophores in various environments. These models can range from thermodynamic equilibrium calculations to machine learning algorithms designed to predict physicochemical characteristics. protocols.ioatomfair.com
One application of predictive modeling is to understand the competitive interactions of Ferrioxamine B in complex chemical milieus. For example, the NICA-Donnan model has been used to describe the competition for iron between the siderophore Ferrioxamine B and humic-like binding sites present in seawater. protocols.io Such models are essential for predicting the speciation and bioavailability of iron in marine environments, where siderophores play a key role in nutrient cycling. frontiersin.org
Furthermore, predictive models can be used to estimate key properties of new, synthetically modified siderophore analogues. For instance, computational tools can calculate the lipophilicity (expressed as log P) of Desferrioxamine B derivatives. researchgate.net This is particularly important in drug design, where properties like membrane permeability are critical. Machine learning techniques, such as random forests and support vector machines, represent an emerging frontier. atomfair.com These data-driven approaches can be trained on existing datasets to rapidly predict a wide range of siderophore properties, accelerating the discovery and optimization of new molecules for therapeutic or environmental applications. atomfair.com
The table below outlines different predictive modeling approaches and their applications in the study of Ferrioxamine B and other siderophores.
| Modeling Approach | Predicted Property / Interaction | Application Area | Example |
|---|---|---|---|
| Thermodynamic Equilibrium Models (e.g., NICA-Donnan) | Metal speciation and competition | Environmental Chemistry | Modeling Fe competition between Ferrioxamine B and marine dissolved organic matter. protocols.io |
| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (e.g., log P) | Medicinal Chemistry | Calculating lipophilicity of new Desferrioxamine B analogues. researchgate.net |
| Molecular Dynamics Simulation | Complex stability and conformational changes | Biochemistry | Assessing the stability of siderophore-protein interactions. researchgate.net |
| Machine Learning (e.g., Random Forest) | Catalytic activity, binding affinity, bioavailability | Material Science, Drug Discovery | High-throughput screening of novel siderophore candidates. atomfair.com |
Q & A
Advanced Question
- Kinetic Studies : Use stopped-flow spectrophotometry to measure Fe(III) binding rates (k₁ ~ 10⁶ M⁻¹s⁻¹) at pH 5–8 .
- Stability Tests : Incubate the compound in buffers (pH 2–10) and monitor decomposition via LC-MS. Ferrioxamine B is stable at pH 5–7 but degrades in strongly acidic/basic conditions .
- Competition Assays : Introduce competing ligands (e.g., EDTA) to assess binding affinity (log β ~ 30.6) .
How does Ferrioxamine B [M+Fe-2H] compare to other siderophores in bacterial iron uptake mechanisms?
Advanced Question
- Specificity : Ferrioxamine B is preferentially internalized by Salmonella spp. via the FhuABCD transporter, unlike enterobactin-dependent systems in E. coli .
- Efficiency : Iron uptake rates for Ferrioxamine B (2.5 µM/min) exceed those of citrate-based siderophores in low-iron environments .
- Applications : Used to enrich Salmonella in food samples or resuscitate VBNC bacteria by restoring iron metabolism .
What are the best practices for ensuring reproducibility in Ferrioxamine B [M+Fe-2H] synthesis?
Basic Question
- Documentation : Follow FAIR principles; archive raw fermentation data (OD₆₀₀, pH) and HPLC chromatograms in repositories like Zenodo .
- Batch Control : Include deferoxamine mesylate as a reference standard (≥98% purity) to validate synthesis yields .
- Peer Review : Share protocols via platforms like protocols.io to enable independent validation .
What experimental designs are optimal for studying the role of Ferrioxamine B [M+Fe-2H] in resuscitating VBNC bacteria?
Advanced Question
- Resuscitation Media : Supplement minimal media with 10 µM Ferrioxamine B and 0.1% casamino acids to reactivate Vibrio spp. .
- Controls : Use iron-depleted media and ΔFhuA mutants to confirm siderophore dependency.
- Viability Assays : Combine ATP bioluminescence and LIVE/DEAD staining to quantify resuscitation efficiency .
How to address challenges in detecting low concentrations of Ferrioxamine B [M+Fe-2H] in complex biological matrices?
Advanced Question
- Sample Prep : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from serum or soil .
- Detection Limits : Nano-LC-MS/MS achieves limits of quantification (LOQ) down to 0.1 ng/mL .
- Interference Mitigation : Apply tandem mass tags (TMT) to distinguish Ferrioxamine B from endogenous hydroxamates .
What are the implications of crystallographic data for understanding Ferrioxamine B [M+Fe-2H]'s molecular interactions?
Advanced Question
Crystal structures reveal:
- Ligand Geometry : Three bidentate hydroxamates form a distorted octahedral Fe(III) center, enabling selective iron scavenging .
- Hydrogen Bonding : Intermolecular H-bonds between hydroxamates and water stabilize the crystal lattice, influencing solubility .
- Drug Design : Structural analogs with modified chain lengths (e.g., Ferrioxamine E) show altered iron affinity for therapeutic applications .
What are the key considerations when designing experiments to study Ferrioxamine B [M+Fe-2H]'s redox behavior?
Basic Question
- Redox Buffers : Use chelators (e.g., EDTA) to maintain Fe(III) stability and prevent reduction to Fe(II) .
- Electrochemical Methods : Cyclic voltammetry in deoxygenated PBS (pH 7.4) measures redox potentials (E° ≈ -0.45 V vs. Ag/AgCl) .
- Spectroscopic Validation : Pair with XANES to confirm oxidation state changes during redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
